Regioisomeric Differentiation: 4-(Aminomethyl)hexan-3-ol vs. 3-(Aminomethyl)hexan-2-ol
Direct structural comparison of 4-(Aminomethyl)hexan-3-ol with its regioisomer 3-(Aminomethyl)hexan-2-ol reveals a critical difference in the spatial arrangement of functional groups. In 4-(Aminomethyl)hexan-3-ol, the aminomethyl group is located at C4 and the hydroxyl at C3, whereas in the comparator, the aminomethyl is at C3 and the hydroxyl at C2 . Both compounds share the same molecular formula (C₇H₁₇NO) and molecular weight (131.22 g/mol), yet their InChI Keys differ (UPVSZHJAUAVPBW-UHFFFAOYSA-N vs. NSDNPCSORSHNPT-UHFFFAOYSA-N), confirming non-interchangeable regioisomeric identity . This positional shift alters the distance between the amine nitrogen and hydroxyl oxygen, a parameter that directly influences chelate ring size upon metal coordination and substrate binding geometry in catalytic applications .
| Evidence Dimension | Regioisomeric position of aminomethyl group |
|---|---|
| Target Compound Data | Aminomethyl at C4; hydroxyl at C3 (1,2-amino alcohol motif with specific dihedral angle) |
| Comparator Or Baseline | 3-(Aminomethyl)hexan-2-ol: aminomethyl at C3; hydroxyl at C2 |
| Quantified Difference | InChI Key differentiation confirms non-identical stereoelectronic environment; chelate ring size difference of one carbon atom |
| Conditions | Structural analysis based on canonical SMILES and InChI representations |
Why This Matters
Regioisomeric purity is essential for reproducible catalytic outcomes in asymmetric synthesis, where even single-carbon positional shifts in the amino alcohol scaffold alter enantioselectivity by changing the transition-state geometry.
